molecular formula C9H11F2NO2S B5569325 N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide

N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B5569325
M. Wt: 235.25 g/mol
InChI Key: AUPGBCRTIMEUMH-UHFFFAOYSA-N
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Description

N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide is a chemical compound that features a difluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide typically involves the introduction of the difluoromethyl group to the benzenesulfonamide structure. One common method is the reaction of benzenesulfonamide with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the benzenesulfonamide structure .

Chemical Reactions Analysis

Types of Reactions: N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. Specific pathways involved may include those related to metabolic processes and signal transduction .

Comparison with Similar Compounds

  • N-(trifluoromethyl)-N,4-dimethylbenzenesulfonamide
  • N-(chloromethyl)-N,4-dimethylbenzenesulfonamide
  • N-(bromomethyl)-N,4-dimethylbenzenesulfonamide

Comparison: N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(difluoromethyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-7-3-5-8(6-4-7)15(13,14)12(2)9(10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPGBCRTIMEUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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